6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Description
6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a useful research compound. Its molecular formula is C16H16BrNO3S2 and its molecular weight is 414.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Compounds similar to 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid have been synthesized and studied for their stereochemical properties. For instance, Rahman et al. (2005) synthesized novel compounds with long alkyl chains substituted thiazolidin-4-ones, discussing their structural assignment and stereochemistry (Rahman et al., 2005).
Antitumor Activity
Various derivatives of thiazolidin-3-yl compounds have been evaluated for their antitumor activity. Horishny and Matiychuk (2021) found that certain esters and amides of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride exhibit moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021). Similarly, Horishny and Matiychuk (2020) synthesized butanamides with antitumor properties (Horishny & Matiychuk, 2020).
Hetero-Diels–Alder Reaction
The Hetero-Diels–Alder reaction of certain thiazolidin-2-ones, including derivatives of the compound , has been studied by Velikorodov et al. (2017). They explored reactions with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine, yielding various products (Velikorodov, Shustova, & Kovalev, 2017).
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
Volynets et al. (2013) reported the discovery of novel ASK1 inhibitor scaffolds, including derivatives of thiazolidin-4-one, which could be important for pharmaceutical applications. They identified compounds that inhibit ASK1, a kinase associated with various human disorders (Volynets et al., 2013).
Antifungal Activity
J. Doležel et al. (2009) prepared certain thiazolidin-3-yl acetic acids as potential antifungal compounds. They evaluated their effects against selected fungal species, finding that some compounds exhibited significant antifungal activity (Doležel et al., 2009).
Green Chemistry Synthesis
Horishny and Matiychuk (2020) conducted a green chemistry synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the use of water as an optimal medium and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).
Properties
IUPAC Name |
6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBSWEFLBZENHX-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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